1H-Indole-1-ethanol, 5-methoxy-
Overview
Description
1H-Indole-1-ethanol, 5-methoxy- is a chemical compound belonging to the indole family, characterized by the presence of a methoxy group at the 5-position and an ethanol group at the 1-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in various fields of science, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-1-ethanol, 5-methoxy- can be synthesized through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For instance, the reaction of 5-methoxyphenylhydrazine hydrochloride with an appropriate aldehyde or ketone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods: Industrial production of 1H-Indole-1-ethanol, 5-methoxy- typically involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1-ethanol, 5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the indole ring.
Scientific Research Applications
1H-Indole-1-ethanol, 5-methoxy- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Indole-1-ethanol, 5-methoxy- involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and ion channels, leading to diverse biological effects. For example, it may inhibit voltage-gated potassium channels and enhance calcium entry, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
1H-Indole-1-ethanol, 5-methoxy- can be compared with other similar indole derivatives, such as:
5-Methoxyindole: Lacks the ethanol group at the 1-position.
1H-Indole-3-ethanol: Has an ethanol group at the 3-position instead of the 1-position.
5-Methoxy-1H-indole-2-carboxylic acid: Contains a carboxylic acid group at the 2-position.
The uniqueness of 1H-Indole-1-ethanol, 5-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
2-(5-methoxyindol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-2-3-11-9(8-10)4-5-12(11)6-7-13/h2-5,8,13H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMZLOXHUQQRIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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